molecular formula C6H3Br2N3 B1422265 6,8-Dibromoimidazo[1,2-b]pyridazine CAS No. 1206487-36-6

6,8-Dibromoimidazo[1,2-b]pyridazine

Cat. No.: B1422265
CAS No.: 1206487-36-6
M. Wt: 276.92 g/mol
InChI Key: VDBQQFUSXNTPKU-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3Br2N3 and a molecular weight of 276.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the imidazo[1,2-b]pyridazine core structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the following steps :

    Bromination: Dissolve 3-amino-6-bromopyridazine in a suitable solvent and carry out a bromination reaction using a bromination reagent to obtain a first mixed material.

    Cyclization: Add a catalyst and a ring-closing reagent to the first mixed material to induce cyclization, forming the desired this compound. Lanthanide Lewis acids are often used as catalysts in this step.

This method is noted for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial-scale production .

Chemical Reactions Analysis

6,8-Dibromoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiolate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents .

Scientific Research Applications

6,8-Dibromoimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

6,8-Dibromoimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    6,8-Dibromoimidazo[1,2-a]pyrazine: Similar in structure but differs in the position of nitrogen atoms.

    6,8-Dibromoimidazo[1,2-c]pyrimidine: Another analog with a different ring structure.

The uniqueness of this compound lies in its specific arrangement of bromine atoms and nitrogen, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBQQFUSXNTPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5.0 (14.0 mmol) 8-bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine which was prepared according to intermediate example 1c, 30 mL of hydrogen bromide solution in acetic acid (33%) was stirred at 120° C. for 1 hour under microwave irradiation. The mixture was poured into water and extracted with dichloromethane. The organic phase was washed with sodium thiosulfate and sodium hydrogencarbonate solution and dried over sodium sulfate. After filtration and removal of solvent the residue was purified by chromatography to give 3.0 g (78%) of the title compound.
[Compound]
Name
5.0
Quantity
14 mmol
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reactant
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0 (± 1) mol
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Quantity
30 mL
Type
reactant
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0 (± 1) mol
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Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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